2-(Chloromethoxy)propane
Overview
Description
2-(Chloromethoxy)propane, also known as Chloromethyl Iso-Propyl Ether, is an organic compound with the molecular formula C4H9ClO . It has a molecular weight of 108.57 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The InChI code for the compound is 1S/C4H9ClO/c1-4(2)6-3-5/h4H,3H2,1-2H3 .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 86.5±13.0 °C at 760 mmHg, and a vapor pressure of 74.4±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 31.3±3.0 kJ/mol and a flash point of 21.4±15.2 °C . The compound has a molar refractivity of 27.1±0.3 cm3 .Relevant Papers The search results do not provide specific peer-reviewed papers related to this compound . For more detailed information, it would be beneficial to conduct a literature search in scientific databases.
Scientific Research Applications
Propane Selective Oxidation
A study by Bravo-Suárez et al. (2008) investigated the selective oxidation of propane to acetone and 2-propanol with H2 and O2 on Au/TS-1. This process involved a kinetic and spectroscopic analysis, revealing significant insights into the oxidation process and its efficiency (Bravo-Suárez, Bando, Fujitani, & Oyama, 2008).
Polymer Synthesis
Research by Abid, Gharbi, and Gandini (2004) explored the use of 2,2′- Bis (5-chloroformyl 2-furyl) propane with various aromatic diamines for the synthesis and characterization of furanic-aromatic polyamides. This research significantly contributes to the field of polymer chemistry, focusing on the properties and potential applications of these polyamides (Abid, Gharbi, & Gandini, 2004).
Catalysis in Propane Aromatization
Buckles and Hutchings (1996) investigated the aromatization of propane using Ga2O3, H-ZSM-5, and physical mixtures of Ga2O3/H-ZSM-5 as catalysts. Their research included the use of 2-chloro-propane as a model reactant, providing valuable insights into the activation of propane and its transformation into valuable chemicals (Buckles & Hutchings, 1996).
Propane Oxidation Activities
The study by Hubbard et al. (1993) focused on propane oxidation as a model reaction to examine the effects of platinum concentration, support material, and catalyst sulfation. This research provides a comprehensive understanding of the factors influencing propane oxidation, an essential reaction in various industrial processes (Hubbard, Otto, Gandhi, & Ng, 1993).
Dehydrogenation Studies
Hu et al. (2015) reported the synthesis, characterization, and performance of single-site Co2+ ions supported on silica for gas-phase propane dehydrogenation. This study contributes to the understanding of the catalytic processes involved in propane dehydrogenation, a critical reaction in the chemical industry (Hu, Getsoian, Schweitzer, Das, Kim, Niklas, Poluektov, Curtiss, Stair, Miller, & Hock, 2015).
Properties
IUPAC Name |
2-(chloromethoxy)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-4(2)6-3-5/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGPUGZLDGHFDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498019 | |
Record name | 2-(Chloromethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50498019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3587-58-4 | |
Record name | 2-(Chloromethoxy)propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3587-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50498019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethoxy)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(chloromethoxy)propane in sevoflurane synthesis?
A1: this compound serves as the starting material for sevoflurane synthesis. The process involves a halogen-exchange fluorination reaction []. In this reaction, the chlorine atom in this compound is replaced by a fluorine atom, ultimately yielding sevoflurane.
Q2: How do ionic liquids enhance the synthesis of sevoflurane from this compound?
A2: The research paper highlights the advantages of using ionic liquids as solvents in this reaction []. They offer several benefits:
- Phase-transfer catalysis: Ionic liquids can dissolve both the inorganic fluorinating agent (KF) and the organic this compound, facilitating the reaction between them [].
- High yield and selectivity: The use of ionic liquids leads to a high yield of sevoflurane (94.6%) and minimizes the formation of unwanted byproducts [].
- Reusability: The ionic liquid can be reused multiple times without significant loss of its catalytic activity, making the process more cost-effective and environmentally friendly [].
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